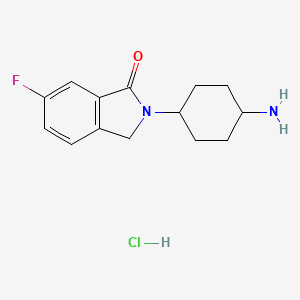

2-(trans-4-Aminocyclohexyl)-6-fluoroisoindolin-1-one hydrochloride

Description

2-(trans-4-Aminocyclohexyl)-6-fluoroisoindolin-1-one hydrochloride is a synthetic organic compound characterized by a fluorinated isoindolinone core linked to a trans-4-aminocyclohexyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-aminocyclohexyl)-6-fluoro-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O.ClH/c15-10-2-1-9-8-17(14(18)13(9)7-10)12-5-3-11(16)4-6-12;/h1-2,7,11-12H,3-6,8,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQNJYKYHYHFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2CC3=C(C2=O)C=C(C=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a fluorinated isoindoline derivative with an aminocyclohexyl group. The reaction conditions typically require the use of a strong base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(trans-4-Aminocyclohexyl)-6-fluoroisoindolin-1-one hydrochloride is a chemical compound with potential applications in scientific research . Information regarding its specific applications is limited, but its role as a heterocyclic compound and its structural features suggest several potential uses.

Chemical Information

- CAS Number: Information from CymitQuimica indicates a CAS number of 1439902-63-2 while Ruixibiotech GmbH indicates a CAS number of 1707367-84-7 . It is important to note this discrepancy when sourcing the chemical.

- Formula: C14H18ClFN2O

- Molecular Weight: 284.76

Potential Research Applications

As a chemical compound, this compound is used in scientific research . Heterocyclic compounds, like this one, have a broad range of applications, especially in medicinal chemistry .

- Histone Deacetylase (HDAC) Inhibition: This compound may have a HDAC inhibitory action, useful for treating central nervous system diseases, including neurodegenerative diseases like Alzheimer's disease and progressive supranuclear palsy . Specifically, it may inhibit HDAC6, which deacetylates the axon component tubulin, potentially contributing to the stability of microtubules .

- Related Research: It could be related to the development of medicaments for central nervous system diseases . Patent documents discuss heterocyclic compounds with HDAC inhibitory activity for treating such diseases .

Safety and Handling

- Storage: Should be stored at -20°C, protected from light and moisture .

- Transportation: Can be transported at 4-25°C for up to two weeks .

- Stability: Has a stability of 1 year .

Additional Compounds

Other aminocyclohexyl derivatives have different applications:

- 1-(trans-4-Aminocyclohexyl)ethanone hydrochloride: This compound is also available from chemical suppliers .

- Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride: This compound can be found in chemical databases .

- 2-[Trans-(4-Aminocyclohexyl)Amino]-6-(Benzyl-Amino)-9-Cyclopentylpurine: This compound is listed on DrugBank as an experimental small molecule .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Tapentadol Hydrochloride

Tapentadol hydrochloride (Fig. 1, ) is a centrally acting analgesic with a benzannulated bicyclic structure. While both compounds share a hydrochloride salt form, key differences include:

- Core Structure: Tapentadol features a benzo-fused octahydroisoquinoline ring, whereas 2-(trans-4-Aminocyclohexyl)-6-fluoroisoindolin-1-one hydrochloride has a fluorinated isoindolinone core.

- Functional Groups: Tapentadol includes a phenolic hydroxyl group critical for μ-opioid receptor binding, absent in the target compound. The latter’s trans-4-aminocyclohexyl group may confer distinct stereoelectronic interactions.

- Pharmacological Profile: Tapentadol acts as a dual μ-opioid agonist and norepinephrine reuptake inhibitor, whereas the target compound’s mechanism remains uncharacterized in published studies.

Chlorphenoxamine Hydrochloride

Chlorphenoxamine hydrochloride (Fig. 1, ) is an antihistamine with a diphenhydramine-like structure. Comparative analysis reveals:

- Aromatic Systems: Chlorphenoxamine contains two phenyl rings connected via an ether linkage, contrasting with the target compound’s fluorinated isoindolinone.

- Amine Substituents: Both compounds include amine groups, but chlorphenoxamine’s tertiary amine is part of an ethanolamine moiety, while the target compound’s primary amine is on a cyclohexyl ring.

- Therapeutic Indications: Chlorphenoxamine is used for allergy and Parkinson’s disease, while the target compound lacks reported clinical applications.

Agmatine Derivatives

Agmatine derivatives, such as (trans-4-aminocyclohexyl)guanidine (), share structural motifs with the target compound’s trans-4-aminocyclohexyl group. Key distinctions include:

- Backbone Complexity : Agmatine analogs typically have simpler aliphatic or guanidine-containing chains, whereas the target compound integrates a fluorinated heterocycle.

- NMR Chemical Shifts: Studies on (trans-4-aminocyclohexyl)guanidine report distinct $^1$H and $^13$C NMR profiles due to hydrogen bonding and conformational flexibility , suggesting differences in the electronic environment compared to the target compound’s rigid isoindolinone core.

Biological Activity

Overview of 2-(trans-4-Aminocyclohexyl)-6-fluoroisoindolin-1-one Hydrochloride

This compound is a synthetic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The presence of the amino group and the fluorine atom in the structure may contribute to its potential pharmacological effects.

Chemical Structure

The chemical formula for this compound is C₁₄H₁₈ClFN₂O, and it has a molecular weight of approximately 276.76 g/mol. The structural features include:

- An isoindoline core

- A fluorine substitution at position 6

- An amino group at the trans-4 position of the cyclohexyl ring

Antitumor Activity

Research on similar isoindoline derivatives has demonstrated promising antitumor activity. These compounds often inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that modifications in the isoindoline structure can enhance cytotoxicity against various cancer cell lines, such as breast and lung cancer cells.

Anti-inflammatory Properties

Compounds with similar structures have also been investigated for their anti-inflammatory effects. The presence of an amino group can enhance interactions with inflammatory mediators, potentially reducing cytokine production and inflammation in various models. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

Certain isoindoline derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1: Antitumor Effects of Isoindoline Derivatives | Showed significant inhibition of tumor growth in xenograft models with IC50 values in the low micromolar range. |

| Study 2: Anti-inflammatory Activity | Demonstrated reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages treated with compound analogs. |

| Study 3: Antimicrobial Screening | Identified effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 10 µg/mL. |

Q & A

Q. How to interpret conflicting cytotoxicity data between cell lines and primary cells?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.